Binding Affinity vs. Prior Fluorescent Y1R Probes: Approximately 100-Fold Improvement
Neuropeptide Y Y1 receptor antagonist 1 (compound 39) and its series congeners exhibit picomolar binding affinities (pKi 9.36–9.95), which correspond to Ki values between 0.44 nM and 0.11 nM [1]. In contrast, previously described fluorescent Y1R ligands from the literature displayed approximately 100-fold lower binding affinity [1]. This represents a two-order-of-magnitude gain in binding strength specifically achieved within the fluorescent probe subclass, a critical improvement for experiments requiring high receptor occupancy at low probe concentrations.
| Evidence Dimension | Y1R binding affinity (pKi / Ki) of fluorescent probes |
|---|---|
| Target Compound Data | pKi range: 9.36–9.95; Ki (compound 39) = 0.19 nM |
| Comparator Or Baseline | Prior fluorescent Y1R ligands: approximately 100-fold lower affinity (estimated Ki range ~10–20 nM) |
| Quantified Difference | Approximately 100-fold higher affinity |
| Conditions | Radioligand competition binding assays against [3H]UR-MK299 at recombinant human Y1R |
Why This Matters
The 100-fold affinity gain means that Neuropeptide Y Y1 receptor antagonist 1 can be used at sub-nanomolar concentrations in imaging and binding studies, minimizing non-specific background and avoiding cytotoxicity associated with high probe concentrations, a limitation that disqualified earlier fluorescent Y1R ligands.
- [1] Müller C, Gleixner J, Tahk MJ, Kopanchuk S, Laasfeld T, Weinhart M, Schollmeyer D, Betschart MU, Lüdeke S, Koch P, Rinken A, Keller M. Structure-Based Design of High-Affinity Fluorescent Probes for the Neuropeptide Y Y1 Receptor. J Med Chem. 2022 Mar 24;65(6):4832-4853. View Source
